Nafarelin

Description

This compound is only found in individuals that have used or taken this drug. It is a potent synthetic agonist of gonadotropin-releasing hormone with 3-(2-naphthyl)-D-alanine substitution at residue 6. This compound has been used in the treatments of central precocious puberty and endometriosis. [PubChem]Like GnRH, initial or intermittent administration of this compound stimulates release of the gonadotropins luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland, which in turn transiently increases production of estradiol in females and testosterone in both sexes. However, with continuous daily administration, this compound continuously occupies the GnRH receptor, leading to a reversible down-regulation of the GnRH receptors in the pituitary gland and desensitization of the pituitary gonadotropes. This causes a significant and sustained decline in the production of LH and FSH. A decline in gonadotropin production and release causes a dramatic reversible decrease in synthesis of estradiol, progesterone, and testosterone by the ovaries or testes. Like normal endometrium, endometriotic implants contain estrogen receptors. Estrogen stimulates the growth of endometrium. Use of this compound induces anovulation and amenorrhea and decreases serum concentrations of estradiol to the postmenopausal range, which induces atrophy of endometriotic implants. However, this compound does not abolish the underlying pathophysiology of endometriosis. In children with central precocious puberty receiving this compound, serum LH, testosterone, and estradiol concentrations return to prepubertal levels. This results in the supression of secondary sexual characteristics and decrased rate of linear growth and skeletal maturation. Following disconinuation of this compound, the effects of the drug is reversed, meaning FSH and LH concentrations usually return to pretreatment levels.

Properties

IUPAC Name |

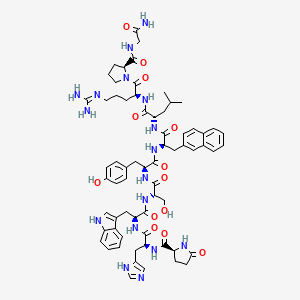

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H83N17O13/c1-36(2)25-48(58(89)76-47(13-7-23-71-66(68)69)65(96)83-24-8-14-54(83)64(95)73-33-55(67)86)77-60(91)50(28-38-15-18-39-9-3-4-10-40(39)26-38)78-59(90)49(27-37-16-19-43(85)20-17-37)79-63(94)53(34-84)82-61(92)51(29-41-31-72-45-12-6-5-11-44(41)45)80-62(93)52(30-42-32-70-35-74-42)81-57(88)46-21-22-56(87)75-46/h3-6,9-12,15-20,26,31-32,35-36,46-54,72,84-85H,7-8,13-14,21-25,27-30,33-34H2,1-2H3,(H2,67,86)(H,70,74)(H,73,95)(H,75,87)(H,76,89)(H,77,91)(H,78,90)(H,79,94)(H,80,93)(H,81,88)(H,82,92)(H4,68,69,71) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUEXWOYVBUCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H83N17O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1322.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.66e-02 g/L | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

76932-56-4 | |

| Record name | Nafarelin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014804 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biphasic Action of Nafarelin on the Pituitary-Gonadal Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), exerts a profound and biphasic influence on the pituitary-gonadal axis. This technical guide provides an in-depth exploration of the molecular and physiological mechanisms underpinning this compound's action, from initial receptor binding and signaling to the long-term effects of pituitary desensitization and gonadal suppression. This document details the signaling pathways, presents quantitative data on hormonal responses, and outlines key experimental protocols used to elucidate these mechanisms. The information is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and reproductive endocrinology.

Introduction

This compound is a decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1] Its structure is modified to increase potency and prolong its half-life compared to endogenous GnRH.[1] Clinically, this compound is utilized in the management of hormone-dependent conditions such as endometriosis and central precocious puberty.[1] The therapeutic efficacy of this compound stems from its unique biphasic effect on the pituitary-gonadal axis, which is characterized by an initial stimulatory phase followed by a sustained state of suppression.[1] Understanding the intricacies of this mechanism is crucial for its optimal clinical application and for the development of novel GnRH-based therapeutics.

Mechanism of Action

The primary site of this compound's action is the GnRH receptor (GnRH-R) on the gonadotroph cells of the anterior pituitary gland.[1] The interaction of this compound with this G-protein coupled receptor initiates a cascade of intracellular events that ultimately dictate the synthesis and secretion of the gonadotropins, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).

Initial Agonist Effect: The "Flare-Up" Phase

Upon initial administration, this compound binds to and activates the GnRH-R, mimicking the action of endogenous GnRH.[1] This leads to a transient surge in the secretion of LH and FSH from the pituitary.[1] This "flare-up" effect, in turn, stimulates the gonads to increase the production of sex steroids, namely estradiol in females and testosterone in males.[1] This initial stimulatory phase is a hallmark of GnRH agonist therapy. The peak in LH and FSH levels is typically observed within hours of the first dose.

Pituitary Desensitization and Downregulation: The Suppressive Phase

Continuous, non-pulsatile administration of this compound leads to a paradoxical suppression of the pituitary-gonadal axis.[1] This is achieved through two primary mechanisms:

-

Receptor Downregulation: Prolonged exposure to this compound results in a decrease in the number of GnRH receptors on the surface of gonadotroph cells. This is a homeostatic response to the continuous receptor stimulation.

-

Receptor Desensitization: The GnRH receptors that remain on the cell surface become uncoupled from their intracellular signaling pathways, rendering them less responsive to further stimulation.[2]

This combined downregulation and desensitization leads to a profound and sustained decrease in LH and FSH secretion.[1] Consequently, the gonads are no longer stimulated, resulting in a significant reduction in estradiol and testosterone production, creating a state of hypogonadotropic hypogonadism.[1] This suppressive effect is reversible upon discontinuation of this compound therapy.[1]

Signaling Pathways

The binding of this compound to the GnRH receptor, a Gq-protein coupled receptor, initiates a well-defined intracellular signaling cascade.[3][4][5]

As depicted in Figure 1, the key steps in the signaling pathway are:

-

Receptor Binding and G-protein Activation: this compound binds to the GnRH-R, causing a conformational change that activates the associated Gq protein.[3]

-

Phospholipase C Activation: The activated Gq protein stimulates phospholipase C (PLC).[4][5]

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5]

-

Intracellular Calcium Release: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm.[5]

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).[4][5]

-

Gonadotropin Release and Synthesis: The surge in intracellular Ca²⁺ is the primary trigger for the immediate exocytosis and secretion of stored LH and FSH. PKC activation is involved in the longer-term regulation of gonadotropin gene transcription and synthesis.[5]

Quantitative Data

The effects of this compound on the pituitary-gonadal axis are dose- and time-dependent. The following tables summarize key quantitative data from published studies.

Receptor Binding Affinity

This compound exhibits a high binding affinity for the human GnRH receptor.

| Compound | Receptor | Ki (nM) | Reference |

| This compound | hGnRH-R | 0.06 | [2] |

Table 1: Binding Affinity of this compound to the Human GnRH Receptor.

Dose-Dependent Effects on Gonadotropin and Estradiol Levels

A study investigating the effects of different daily intranasal doses of this compound over a six-month period in women with ovulatory menstrual cycles provides valuable quantitative insights.

| Parameter | Group I (125 µ g/day ) | Group II (250 µ g/day ) | Group III (1000 µ g/day ) | Reference |

| Basal Serum FSH | Decreased (P < 0.01) | Decreased (P < 0.01) | Decreased (P < 0.01) | [6] |

| Suppression of Serum LH | Not Significant | Significant (P < 0.01) | Significant (P < 0.01) | [6] |

| Peak LH Response to this compound | Decreased by ~70% | Decreased by ~70% | Decreased by ~95% | [6] |

| Basal Serum Estradiol (after 1 month) | ~70 pg/ml | ~25 pg/ml | ~25 pg/ml | [6] |

| Ovulations (during 6 months) | 4 | 0 | 0 | [6] |

Table 2: Dose-Dependent Effects of this compound on Pituitary-Ovarian Function. [6]

Experimental Protocols

The mechanisms of this compound action have been elucidated through a combination of in vitro and in vivo studies. Below are detailed methodologies for key experiments.

Competitive Radioligand Binding Assay for GnRH Receptor Affinity

This assay is used to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation: Cell membranes from a cell line stably expressing the human GnRH receptor (e.g., CHO-hGnRHR cells) are prepared by homogenization and centrifugation. The protein concentration is determined.

-

Assay Setup: In a multi-well plate, a constant amount of cell membrane preparation and a fixed concentration of a radiolabeled GnRH agonist (e.g., [¹²⁵I]-triptorelin) are incubated with increasing concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through. The filters are then washed to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

Radioimmunoassay (RIA) for LH and FSH

RIA is a highly sensitive method used to quantify LH and FSH levels in serum or plasma samples.

Methodology:

-

Principle: The assay is based on the principle of competitive binding. A known quantity of radiolabeled hormone (e.g., ¹²⁵I-LH) competes with the unlabeled hormone in the patient's sample for a limited number of binding sites on a specific antibody.

-

Reagents:

-

Specific primary antibody against LH or FSH.

-

Radiolabeled LH or FSH (tracer).

-

Calibrators (standards) with known concentrations of LH or FSH.

-

Second antibody (precipitating antibody) directed against the primary antibody.

-

-

Procedure:

-

A fixed amount of primary antibody and radiolabeled hormone are incubated with either the patient's serum or the calibrators.

-

During incubation, the unlabeled hormone in the sample competes with the radiolabeled hormone for binding to the primary antibody.

-

After incubation, the second antibody is added to precipitate the primary antibody-hormone complexes.

-

The mixture is centrifuged to pellet the precipitated complexes.

-

The radioactivity of the pellet (bound fraction) or the supernatant (free fraction) is measured in a gamma counter.

-

-

Data Analysis: A standard curve is generated by plotting the radioactivity of the calibrators against their known concentrations. The concentration of LH or FSH in the patient's sample is then determined by interpolating its radioactivity measurement on the standard curve.[8][9][10]

Clinical Trial Protocol for GnRH Agonist in Endometriosis

Randomized controlled trials are essential for evaluating the efficacy and safety of this compound in clinical settings.

Methodology:

-

Study Design: A multicenter, prospective, randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[11][12][13]

-

Patient Population: Women with a confirmed diagnosis of endometriosis and associated symptoms (e.g., pelvic pain, dysmenorrhea) are recruited based on specific inclusion and exclusion criteria.[11][13]

-

Randomization: Participants are randomly assigned to receive either this compound or a control (placebo or another treatment for endometriosis).[11][12]

-

Treatment and Dosing: this compound is administered at a specified dose and frequency (e.g., 200 µg intranasally twice daily) for a defined duration, typically 3 to 6 months.[14][15]

-

Outcome Measures:

-

Data Collection and Analysis: Data is collected at baseline and at regular intervals throughout the treatment and follow-up periods. Statistical analysis is performed to compare the outcomes between the treatment and control groups.

Conclusion

This compound's mechanism of action on the pituitary-gonadal axis is a well-characterized, biphasic process. Its initial agonistic activity provides a transient stimulation of gonadotropin and sex steroid secretion, which is followed by a profound and reversible suppression due to pituitary desensitization and GnRH receptor downregulation. This unique pharmacological profile underpins its therapeutic utility in a range of hormone-dependent disorders. A thorough understanding of its high-affinity receptor binding, the intricacies of its intracellular signaling cascade, and its dose-dependent effects on hormonal profiles is essential for both clinical practice and ongoing research in the field of reproductive endocrinology. The experimental protocols detailed herein provide a framework for the continued investigation and development of GnRH analogues.

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. The Gonadotrophin-Releasing Hormone Receptor: Signalling, Cycling and Desensitisation | Semantic Scholar [semanticscholar.org]

- 3. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Decoding high Gonadotropin-releasing hormone pulsatility: a role for GnRH receptor coupling to the cAMP pathway? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Signaling by G-protein-coupled receptor (GPCR): studies on the GnRH receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. A rapid radioimmunoassay method for serum luteinizing hormone utilizing polyethylene glycol and a double-antibody method of separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 10. revvity.com [revvity.com]

- 11. The ultra-long study: a randomized controlled trial evaluating long-term GnRH downregulation prior to ART in women with endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. bmjopen.bmj.com [bmjopen.bmj.com]

- 14. pdf.hres.ca [pdf.hres.ca]

- 15. GnRH agonists in the treatment of symptomatic endometriosis: a review - PMC [pmc.ncbi.nlm.nih.gov]

Nafarelin: A GnRH Superagonist with Paradoxical Antagonist Effects - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafarelin is a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, approximately 200 times more potent than endogenous GnRH. Its mechanism of action is biphasic and paradoxical. Initially, it acts as a superagonist, causing a transient surge in gonadotropins—Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH)—which in turn stimulates a flare in gonadal sex steroid production. However, its continuous administration leads to profound desensitization and downregulation of pituitary GnRH receptors, resulting in a sustained suppression of gonadotropin secretion and a subsequent drop in sex hormone levels to castrate levels. This paradoxical antagonist effect is the basis for its therapeutic applications in hormone-dependent conditions. This guide provides an in-depth technical overview of this compound's dualistic mechanism, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Introduction

The hypothalamic-pituitary-gonadal (HPG) axis is a critical regulatory system for reproductive function, orchestrated by the pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus. GnRH stimulates the anterior pituitary to release LH and FSH, which then act on the gonads to regulate steroidogenesis and gametogenesis.[1] Modulation of this axis is a cornerstone for treating a variety of sex hormone-dependent pathologies, including endometriosis, uterine fibroids, central precocious puberty, and prostate cancer.[2]

This compound, a synthetic decapeptide analogue of GnRH, is a powerful tool for modulating the HPG axis.[1] Unlike native GnRH, which has a very short half-life, this compound is engineered for greater potency and a longer duration of action. Its clinical utility stems from its ability to induce a profound, reversible state of hypogonadotropic hypogonadism through continuous receptor activation, an effect functionally similar to that of a GnRH antagonist.[3][4] This document will dissect the molecular mechanisms behind this compound's function, comparing its initial agonist phase with its long-term antagonist effects, and provide the technical details required for its study and application in a research and development context.

The Duality of this compound's Mechanism of Action

Phase 1: GnRH Agonist Action and the "Flare" Effect

Upon initial administration, this compound binds to and activates GnRH receptors (GnRHR) on pituitary gonadotrophs with high affinity.[3] The GnRHR is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11. This activation initiates the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, and DAG activates protein kinase C (PKC). This surge in intracellular signaling culminates in the synthesis and release of stored LH and FSH into circulation.[5]

This initial stimulatory phase, often termed the "flare" effect, results in a transient increase in circulating gonadotropins and, consequently, a temporary rise in estradiol and testosterone levels.[4] Maximal concentrations of LH and FSH are typically reached within 3 to 4 hours of a single administration.[6] In a clinical setting, this can manifest as a temporary worsening of symptoms, such as increased bone pain in prostate cancer patients or heightened signs of puberty in children with central precocious puberty, which generally resolves within the first month of therapy.[3]

Phase 2: Receptor Downregulation and Paradoxical Antagonism

The therapeutic efficacy of this compound derives from the consequences of its continuous rather than pulsatile stimulation of the GnRHR. Prolonged exposure to a superagonist like this compound leads to two key processes:

-

Receptor Desensitization: The GnRHR becomes uncoupled from its G-protein signaling machinery. This process is often mediated by G-protein coupled receptor kinases (GRKs) and the subsequent binding of β-arrestin, which sterically hinders G-protein interaction.

-

Receptor Downregulation: The continuous presence of the ligand promotes the internalization of the receptor-ligand complex via endocytosis. Instead of being recycled to the cell surface, the receptors are targeted for lysosomal degradation, leading to a significant reduction in the total number of GnRH receptors on the gonadotroph cell surface.[1]

This combined desensitization and downregulation renders the pituitary gonadotrophs refractory to further GnRH stimulation. As a result, LH and FSH secretion is profoundly suppressed. This state of hypogonadotropic hypogonadism is achieved approximately four weeks after the initiation of continuous therapy.[4] The resulting decline in gonadal steroid production to castrate levels forms the basis of this compound's therapeutic effect in hormone-dependent diseases.[3]

Quantitative Data

The pharmacological profile of this compound is characterized by its high binding affinity, pharmacokinetic properties, and profound dose-dependent effects on the HPG axis.

Table 1: Pharmacokinetic and Binding Affinity Properties of this compound

| Parameter | Value | Reference(s) |

| Binding Affinity (Ki) | 0.06 nM (for human GnRH receptor) | [3] |

| Bioavailability | ~2.8% (Intranasal) | |

| Time to Max. Concentration | 10 - 40 minutes (Intranasal) | |

| Elimination Half-life | ~3 hours (Intranasal) | |

| Plasma Protein Binding | ~80% |

Table 2: Dose-Dependent Hormonal Effects of Chronic this compound Administration in Women

| Daily Intranasal Dose | Basal Serum Estradiol (after 1 month) | Peak LH Response (desensitization) | Reference(s) |

| 125 µg | ~70 pg/mL | ~70% decrease | [7] |

| 250 µg | ~25 pg/mL | ~70% decrease | [7] |

| 1000 µg | ~25 pg/mL | ~95% decrease | [7] |

Experimental Protocols

Protocol: Competitive Radioligand Binding Assay for Ki Determination

This protocol is designed to determine the binding affinity (Ki) of this compound for the GnRH receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Receptor Source: Membranes from cells expressing the human GnRH receptor (e.g., CHO-hGnRHR, αT3-1 cells).

-

Radioligand: High-affinity GnRH agonist, e.g., [¹²⁵I]-Triptorelin (~0.1 nM).

-

Competitor: this compound acetate (serial dilutions, e.g., 10⁻¹² M to 10⁻⁵ M).

-

Non-specific Binding Control: High concentration of unlabeled GnRH (1 µM).

-

Assay Buffer: 25 mM Tris-HCl, 2 mM MgCl₂, 0.1% BSA, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Filtration: 96-well glass fiber filter plates (pre-soaked in 0.3% polyethyleneimine).

-

Detection: Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet membranes. Wash and resuspend the pellet in assay buffer. Determine protein concentration (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine in a final volume of 100-250 µL:

-

Membrane preparation (15-20 µg protein/well).

-

Radioligand ([¹²⁵I]-Triptorelin).

-

Assay buffer (for total binding), competitor dilution (for competition), or non-specific control.

-

-

Incubation: Incubate the plate for 2 hours at 25°C with gentle agitation to reach equilibrium.

-

Filtration: Rapidly filter the plate contents through the pre-soaked glass fiber filter plate using a vacuum harvester. Wash filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Counting: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding = (Total Binding cpm) - (Non-specific Binding cpm).

-

Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

-

Determine the IC50 value using non-linear regression (sigmoidal dose-response).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Pituitary Cell Assay for Gonadotropin Release

This protocol measures the functional agonist activity of this compound by quantifying LH release from pituitary cells.

Materials:

-

Cells: Rat primary pituitary cells or a gonadotrope cell line (e.g., LβT2 cells).

-

Culture Medium: DMEM with appropriate supplements (FBS, antibiotics).

-

Stimulation Medium: Serum-free culture medium.

-

Test Compound: this compound acetate (serial dilutions).

-

Detection: Commercial LH ELISA kit.

-

Plate Reader: Capable of reading absorbance for ELISA.

Procedure:

-

Cell Culture: Culture pituitary cells in 24- or 48-well plates until they reach desired confluency.

-

Pre-incubation: Wash cells twice with stimulation medium and then pre-incubate in fresh stimulation medium for 1-2 hours to establish a baseline.

-

Stimulation: Remove the pre-incubation medium and add fresh medium containing the various concentrations of this compound. Include a vehicle control (medium only).

-

Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C in a CO₂ incubator.

-

Sample Collection: Collect the supernatant (cell culture medium) from each well. If necessary, centrifuge to pellet any detached cells and use the clear supernatant for analysis.

-

LH Quantification: Measure the concentration of LH in the collected supernatants using a validated ELISA kit according to the manufacturer's instructions.

-

Data Analysis:

-

Generate a standard curve for the LH ELISA.

-

Calculate the LH concentration for each this compound dose.

-

Plot the LH concentration against the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 (half-maximal effective concentration).

-

This compound vs. True GnRH Antagonists

It is crucial to distinguish the paradoxical effect of a GnRH agonist from the mechanism of a true GnRH antagonist (e.g., Cetrorelix, Ganirelix).

-

GnRH Agonists (this compound): Cause an initial flare of gonadotropins and sex steroids before inducing suppression through receptor downregulation. This process takes several weeks to achieve a full therapeutic effect.

-

GnRH Antagonists: Act as competitive blockers of the GnRH receptor. They bind to the receptor but do not activate it, leading to an immediate and rapid suppression of gonadotropin release without an initial flare.

The choice between an agonist and an antagonist depends on the clinical context. Antagonists are preferred when an initial hormone surge could be dangerous, such as in advanced prostate cancer where a testosterone flare can exacerbate symptoms.

Conclusion

This compound exemplifies a fascinating pharmacological principle where a superagonist, through the mechanism of receptor downregulation, produces a functional antagonist effect. Its initial stimulatory phase is a direct consequence of potent GnRH receptor activation, while its long-term therapeutic benefit is derived from the profound and sustained suppression of the HPG axis that follows. For researchers and drug developers, understanding this dualistic mechanism is paramount for the proper design of experiments, interpretation of data, and development of next-generation GnRH-based therapeutics. The quantitative data and detailed protocols provided herein serve as a technical foundation for the continued investigation and application of this important compound.

References

- 1. nps.org.au [nps.org.au]

- 2. Synarel (this compound): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 3. This compound (nasal route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]

- 4. labeling.pfizer.com [labeling.pfizer.com]

- 5. my.clevelandclinic.org [my.clevelandclinic.org]

- 6. Ablation of folliculogenesis in women by a single dose of gonadotropin-releasing hormone agonist: significance of time in cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacodynamics of Intranasal Nafarelin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacodynamics of intranasal nafarelin administration. This compound, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a cornerstone in the management of sex-hormone-dependent conditions. Its unique biphasic mechanism of action, initiated by a transient surge in gonadotropins followed by profound pituitary desensitization and subsequent suppression of gonadal steroids, underpins its therapeutic efficacy. This document provides a comprehensive overview of its mechanism of action, dose-dependent effects on the hypothalamic-pituitary-gonadal (HPG) axis, and detailed experimental methodologies from key clinical investigations.

Mechanism of Action: A Biphasic Response

This compound functions as a super-agonist at the GnRH receptor (GnRHR) on pituitary gonadotropes.[1][2] Its administration elicits a biphasic response:

-

Initial Stimulation (Flare-Up): Upon initial or intermittent administration, this compound mimics endogenous GnRH, stimulating the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[1][3][4] This leads to a transient increase in the production of gonadal steroids, namely estradiol in females and testosterone in males.[1][5]

-

Downregulation and Desensitization: With continuous, long-term administration, the constant stimulation of the GnRH receptor leads to its downregulation and a desensitization of the pituitary gonadotropes.[1][5] This paradoxical effect results in a significant and sustained decrease in LH and FSH secretion, effectively inducing a reversible state of hypogonadotropic hypogonadism.[3][4] Consequently, the production of estradiol and testosterone is profoundly suppressed.[3][5]

This dual action allows for therapeutic applications where initial stimulation may be desired in some contexts (e.g., in vitro fertilization protocols), while the long-term suppression of sex hormones is the primary therapeutic goal in conditions like endometriosis and central precocious puberty.[2][6]

Signaling Pathways of GnRH and this compound

The binding of this compound to the GnRH receptor, a G-protein coupled receptor, initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the activation of mitogen-activated protein kinases (MAPKs), which play a crucial role in the synthesis and release of gonadotropins.

References

- 1. Dose-related changes in LH bioactivity with intranasal GnRH agonist administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacokinetic-pharmacodynamic modeling of testosterone and luteinizing hormone suppression by cetrorelix in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Initial Agonist Action of Nafarelin: A Technical Guide to the Stimulatory "Flare" Effect on LH and FSH

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical tool in various therapeutic areas, including the treatment of endometriosis and central precocious puberty, and as an adjunct in assisted reproductive technologies.[1][2][3] A defining characteristic of its mechanism of action is the initial, transient stimulation of the pituitary-gonadal axis. This "flare effect" is marked by a rapid and significant release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary.[4][5] This technical guide provides an in-depth examination of this initial stimulatory phase, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes. Understanding this transient agonist activity is crucial for optimizing clinical protocols and for the development of novel GnRH analogue-based therapies.

Mechanism of Initial Gonadotropin Release

This compound is a decapeptide analogue of the naturally occurring GnRH.[6] Its enhanced potency and longer half-life compared to native GnRH stem from an amino acid substitution at position six, which increases receptor binding affinity and confers resistance to enzymatic degradation.[5]

Upon administration, this compound binds to GnRH receptors (GnRH-R), which are G-protein coupled receptors located on the surface of pituitary gonadotroph cells.[5][7] This binding event triggers the following cascade:

-

Receptor Activation: this compound binding induces a conformational change in the GnRH-R.

-

G-Protein Coupling: The activated receptor couples with the Gq/11 class of G-proteins.

-

Second Messenger Generation: This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Signaling: IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing a rapid release of stored calcium (Ca2+) into the cytosol. DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC).

-

Gonadotropin Synthesis and Release: The elevated intracellular calcium and activated PKC pathways stimulate the synthesis and, most acutely, the exocytosis of vesicles containing LH and FSH, leading to a surge in their circulating levels.[7]

This initial stimulatory phase is a hallmark of all GnRH agonists.[8] However, with continuous, non-pulsatile administration of this compound, the GnRH receptors become desensitized and downregulated, leading to a profound and sustained suppression of LH and FSH secretion and a subsequent state of hypogonadotropic hypogonadism.[4][9]

References

- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

- 5. Clinical applications of gonadotropin-releasing hormone analogues: a broad impact on reproductive medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. labeling.pfizer.com [labeling.pfizer.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. This compound | C66H83N17O13 | CID 25077405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Long-Term Effects of Nafarelin on Hormonal Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nafarelin, a potent synthetic agonist of gonadotropin-releasing hormone (GnRH), is a critical therapeutic agent in managing sex-hormone-dependent conditions such as endometriosis and central precocious puberty. Its long-term administration induces a profound and reversible suppression of the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides a comprehensive technical overview of the long-term effects of this compound on hormonal regulation, detailing its mechanism of action, impact on gonadotropins and sex steroids, and significant side effects, notably on bone mineral density. It includes a synthesis of quantitative data from clinical studies, detailed experimental protocols, and visual representations of key biological and experimental pathways to support further research and drug development in this domain.

Introduction

This compound is a decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH). Its enhanced potency and resistance to degradation compared to endogenous GnRH make it a valuable tool for achieving sustained suppression of the reproductive endocrine system. By initially stimulating and subsequently downregulating GnRH receptors on pituitary gonadotrophs, long-term this compound administration leads to a hypogonadotropic hypogonadal state, effectively reducing the circulating levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and, consequently, gonadal sex steroids like estradiol and testosterone. This guide delves into the intricate long-term hormonal consequences of this compound therapy, providing a detailed resource for professionals in reproductive medicine and drug development.

Mechanism of Action: The Biphasic Response to a GnRH Agonist

The hormonal effects of this compound are characterized by a biphasic response.

Initial Flare-Up Phase: Upon initial administration, this compound binds to GnRH receptors on the anterior pituitary gonadotroph cells, mimicking the action of endogenous GnRH. This leads to a transient increase, or "flare-up," in the secretion of LH and FSH.[1][2] This initial surge in gonadotropins stimulates the gonads, resulting in a temporary rise in estradiol and testosterone levels.

Downregulation and Desensitization Phase: Continuous, long-term administration of this compound leads to the persistent occupation of GnRH receptors. This sustained stimulation triggers receptor downregulation and desensitization of the gonadotroph cells.[3] Consequently, the pituitary becomes refractory to further GnRH stimulation, leading to a profound and sustained suppression of LH and FSH release. This, in turn, causes a significant reduction in the production of estradiol and testosterone by the ovaries and testes, respectively.

Signaling Pathway of GnRH Receptor Activation and Downregulation

The binding of this compound to the GnRH receptor (GnRHR), a G-protein coupled receptor, initiates a cascade of intracellular signaling events.

Quantitative Effects on Hormonal Regulation

Long-term this compound administration leads to predictable and dose-dependent suppression of key reproductive hormones. The following tables summarize the quantitative changes observed in clinical trials.

Table 1: Effects of Long-Term this compound Treatment on Gonadotropins and Sex Steroids in Women with Endometriosis

| Hormone | Dosage | Duration of Treatment | Mean Change from Baseline | Reference |

| Luteinizing Hormone (LH) | 250 µg daily | 6 months | Significant suppression (P < 0.01) | [4] |

| 1000 µg daily | 6 months | Significant suppression (P < 0.01) | [4] | |

| Follicle-Stimulating Hormone (FSH) | 125 µg daily | 6 months | Significant decrease (P < 0.01) | [4] |

| 250 µg daily | 6 months | Significant decrease (P < 0.01) | [4] | |

| 1000 µg daily | 6 months | Significant decrease (P < 0.01) | [4] | |

| Estradiol | 250 µg daily | 1 month | ~25 pg/mL | [4] |

| 1000 µg daily | 1 month | ~25 pg/mL | [4] | |

| 400 µg daily | 6 months | Suppression to postmenopausal levels | [5] | |

| Testosterone | 250 µg daily | 6 months | Slight decrease (P < 0.05) | [4] |

| 1000 µg daily | 6 months | ~50% decrease (P < 0.01) | [4] |

Table 2: Effects of Long-Term this compound Treatment on Hormonal Levels in Males

| Hormone | Patient Population | Dosage | Duration of Treatment | Mean Change from Baseline | Reference |

| Luteinizing Hormone (LH) | Prepubertal Bulls | Continuous infusion | 28 days | Basal levels higher than control | [6] |

| Testosterone | Men with Benign Prostatic Hyperplasia | 400 µg daily (subcutaneous) | 6 months | Decrease to castrate levels | [7] |

| Prepubertal Bulls | Continuous infusion | 28 days | Increased mean and basal concentrations | [6] |

Long-Term Side Effect Profile: Focus on Bone Mineral Density

The most significant long-term side effect of this compound therapy is the reduction in bone mineral density (BMD), a consequence of the induced hypoestrogenic state.

Table 3: Impact of Long-Term this compound Treatment on Bone Mineral Density (BMD)

| Study Population | Dosage | Duration of Treatment | Mean % Change in Lumbar Spine BMD | Reversibility | Reference |

| Women with Endometriosis | 400 µg daily | 6 months | -6.14% | Not different from baseline 6 months post-treatment | [8] |

| Women with Endometriosis | 400 µg daily | 6 months | Significant decrease | Partially or completely reversible after discontinuation | [5] |

| Women with Endometriosis | 400 µg daily | 6 months | - | Not completely reversible at 6 months post-cessation | [9] |

Experimental Protocols

Assessment of Hormonal Response to this compound

A standardized experimental workflow is crucial for accurately assessing the hormonal response to this compound.

5.1.1. Hormone Level Measurement: Radioimmunoassay (RIA)

Principle: RIA is a highly sensitive in vitro assay that utilizes the principle of competitive binding between a radiolabeled antigen and an unlabeled antigen for a limited number of specific antibody binding sites.[10][11][12]

Methodology:

-

Reagent Preparation: Specific antibodies against the hormone of interest (e.g., LH, FSH, estradiol, testosterone) are prepared. A known quantity of the hormone is radiolabeled, typically with Iodine-125.

-

Competitive Binding: A known amount of the radiolabeled hormone is mixed with a constant amount of the specific antibody. The patient's serum sample, containing an unknown quantity of the unlabeled hormone, is then added. The unlabeled hormone competes with the radiolabeled hormone for binding to the antibody.

-

Separation: After incubation, the antibody-bound hormone is separated from the free (unbound) hormone.

-

Detection: The radioactivity of the antibody-bound fraction is measured using a gamma counter.

-

Quantification: The concentration of the hormone in the patient's sample is determined by comparing the measured radioactivity to a standard curve generated using known concentrations of the unlabeled hormone.

5.1.2. Bone Mineral Density Measurement: Dual-Energy X-ray Absorptiometry (DEXA)

Principle: DEXA is the gold standard for measuring BMD. It utilizes two X-ray beams with different energy levels to differentiate between bone and soft tissue.[13][14]

Methodology:

-

Patient Positioning: The patient is positioned on the DEXA table, typically for scans of the lumbar spine and proximal femur.

-

Scanning: The DEXA scanner arm passes over the area of interest, emitting two distinct X-ray beams.

-

Data Acquisition: Detectors measure the amount of X-ray that passes through the body. The differential absorption of the two beams allows for the calculation of bone mineral content.

-

Analysis: The software calculates the bone mineral density (g/cm²) for the specified region of interest. Results are often reported as T-scores (comparison to a young, healthy adult of the same sex) and Z-scores (comparison to an age- and sex-matched population).

Reversibility of Effects and Hormonal Recovery

A critical aspect of long-term this compound therapy is the reversibility of its effects upon cessation of treatment.

-

Hormonal Recovery: Following discontinuation of this compound, the pituitary-gonadal axis typically resumes its normal function. The suppressed levels of LH, FSH, estradiol, and testosterone gradually return to pre-treatment baseline values.[4] In one study of women with polycystic ovarian disease, serum FSH levels returned to pretreatment values within 10 days of stopping a GnRH agonist, while LH, estrone, androstenedione, and testosterone began to rise by day 18.

-

Recovery of Menstrual Function: In women treated for endometriosis, ovulatory menstrual function generally returns rapidly after stopping this compound.[4]

-

BMD Recovery: The recovery of bone mineral density is a more complex process. While some studies report a complete return to baseline BMD within 6 months of treatment cessation, others suggest that the recovery may be partial, particularly with longer treatment durations.[5][8][9]

Conclusion

Long-term administration of this compound profoundly and reversibly suppresses the hypothalamic-pituitary-gonadal axis, leading to a significant reduction in gonadotropin and sex steroid levels. This makes it an effective therapy for hormone-dependent disorders. However, the induced hypoestrogenic state necessitates careful monitoring, particularly of bone mineral density, to mitigate the risk of osteoporosis. The quantitative data and experimental protocols presented in this guide provide a foundation for researchers and drug development professionals to further investigate the long-term effects of this compound and to develop novel therapeutic strategies with improved safety and efficacy profiles. A thorough understanding of the intricate hormonal regulation and the methodologies for its assessment is paramount for advancing the clinical application of GnRH agonists.

References

- 1. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. researchgate.net [researchgate.net]

- 4. Dose-dependent inhibition of pituitary-ovarian function during administration of a gonadotropin-releasing hormone agonistic analog (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of this compound in the treatment of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of chronic treatment with the gonadotrophin-releasing hormone agonist azagly-nafarelin on basal concentrations of LH in prepubertal bulls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of this compound acetate, a luteinizing-hormone-releasing hormone agonist, on benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A randomized double blind placebo controlled trial of the effects on bone metabolism of the combination of this compound acetate and norethisterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term effects and significant adverse drug reactions (ADRs) associated with the use of gonadotropin-releasing hormone analogs (GnRHa) for central precocious puberty: a brief review of literature - PMC [pmc.ncbi.nlm.nih.gov]

- 10. flabslis.com [flabslis.com]

- 11. Radioimmunoassay: review of basic principles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rnlkwc.ac.in [rnlkwc.ac.in]

- 13. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Dual-Energy X-Ray Absorptiometry: Beyond Bone Mineral Density Determination [e-enm.org]

An In-depth Technical Guide on the Application of Nafarelin for Central Precocious Puberty

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Central Precocious Puberty (CPP) is a condition characterized by the premature activation of the hypothalamic-pituitary-gonadal (HPG) axis, leading to the early onset of secondary sexual characteristics, accelerated growth, and advanced bone maturation. This can result in compromised adult height and potential psychosocial difficulties. Gonadotropin-releasing hormone (GnRH) agonists, such as Nafarelin, are the cornerstone of CPP treatment. This technical guide provides a comprehensive overview of the use of this compound in the management of CPP, focusing on its mechanism of action, clinical efficacy, and the experimental protocols for its administration and monitoring. The information is intended to support researchers, scientists, and drug development professionals in the field of pediatric endocrinology.

Mechanism of Action of this compound

This compound is a potent synthetic agonist of gonadotropin-releasing hormone (GnRH).[1] Its therapeutic effect in CPP is paradoxical. While initial administration of this compound transiently stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), a phenomenon known as the "flare effect," continuous, non-pulsatile administration leads to the downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[2][3] This sustained stimulation ultimately results in a profound and reversible suppression of LH and FSH secretion.[1][2]

The reduction in gonadotropin levels leads to a significant decrease in the production of gonadal steroids, namely estrogen in girls and testosterone in boys, to prepubertal levels.[1][2] This hormonal suppression effectively halts or reverses the progression of secondary sexual development, slows down the accelerated growth rate, and decelerates bone maturation, thereby preserving the potential for achieving a normal adult height.[2][4]

Signaling Pathway

The mechanism of this compound's action is centered on its interaction with the hypothalamic-pituitary-gonadal (HPG) axis. The following diagram illustrates this signaling pathway.

Data Presentation: Efficacy of GnRH Agonists in Central Precocious Puberty

Table 1: Hormonal Suppression with Intranasal GnRH Agonist Therapy

| Parameter | Baseline (Mean ± SD) | After 12 Months of Treatment (Mean ± SD) |

| Peak LH after GnRH Stimulation (IU/L) | 20.5 ± 15.2 | 2.1 ± 1.5 |

| Peak FSH after GnRH Stimulation (IU/L) | 25.3 ± 10.1 | 4.8 ± 3.2 |

| Basal Estradiol (pg/mL) - Girls | 18.4 ± 10.5 | < 10 |

| Basal Testosterone (ng/dL) - Boys | 150 ± 80 | < 20 |

Note: Data are synthesized from studies on various GnRH agonists and should be considered representative.

Table 2: Auxological Outcomes with Intranasal GnRH Agonist Therapy

| Parameter | Baseline (Mean ± SD) | After 12 Months of Treatment (Mean ± SD) |

| Growth Velocity (cm/year) | 8.5 ± 2.1 | 5.5 ± 1.5 |

| Bone Age Advancement (Bone Age - Chronological Age, years) | 2.1 ± 0.8 | 1.2 ± 0.6 |

| Predicted Adult Height (cm) | 152.5 ± 8.5 | 158.0 ± 7.9 |

Note: Data are synthesized from studies on various GnRH agonists and should be considered representative.

Experimental Protocols

The following protocols outline the key experimental procedures for the diagnosis and management of CPP with this compound.

Diagnostic Protocol: GnRH Stimulation Test

The GnRH stimulation test is the gold standard for confirming the diagnosis of CPP by assessing the pubertal response of the pituitary gland.

Objective: To differentiate central precocious puberty from other forms of early puberty.

Materials:

-

GnRH or a GnRH agonist (e.g., leuprolide acetate, as native GnRH is often unavailable).

-

Intravenous cannula.

-

Blood collection tubes.

-

Centrifuge and equipment for hormone analysis.

Procedure:

-

Baseline Assessment:

-

Perform a thorough physical examination, including Tanner staging of breast development in girls and testicular volume in boys.

-

Determine bone age via a left hand and wrist X-ray.

-

Measure baseline serum levels of LH, FSH, and estradiol (in girls) or testosterone (in boys).

-

-

GnRH Agonist Administration:

-

Administer a subcutaneous injection of a GnRH agonist. For leuprolide acetate, a commonly used dose is 20 mcg/kg.

-

-

Blood Sampling:

-

Collect blood samples for LH and FSH measurement at baseline (0 minutes) and at specific time points post-injection. While multiple sampling protocols exist, a single sample at 30-60 minutes post-stimulation is often sufficient. A peak LH level >5 IU/L is generally considered indicative of CPP.

-

-

Hormone Analysis:

-

Analyze serum samples for LH and FSH concentrations using a sensitive immunoassay.

-

Treatment and Monitoring Protocol

Objective: To suppress pubertal progression and monitor the efficacy and safety of this compound treatment.

Materials:

-

This compound acetate nasal spray.

-

Equipment for anthropometric measurements (stadiometer, scale).

-

X-ray equipment for bone age assessment.

-

Blood collection and analysis equipment.

Procedure:

-

Treatment Initiation and Dosage:

-

The recommended starting dose of intranasal this compound for CPP is typically 1600 mcg/day, administered as two sprays (400 mcg) in each nostril in the morning and two sprays in each nostril in the evening.

-

The dosage may be increased to 1800 mcg/day if adequate suppression is not achieved.

-

-

Monitoring Schedule:

-

Clinical Assessment (every 3-6 months): Monitor for the stabilization or regression of secondary sexual characteristics (Tanner staging). Measure height and weight to calculate growth velocity.

-

Hormonal Monitoring (every 6-12 months): Perform a GnRH stimulation test or measure basal LH levels to confirm suppression of the HPG axis. The goal is to maintain prepubertal levels of LH, FSH, and gonadal steroids.

-

Radiological Monitoring (every 12 months): Assess bone age to monitor the rate of skeletal maturation.

-

-

Treatment Discontinuation:

-

Treatment is typically continued until a chronologically and psychologically appropriate age for puberty to resume, usually around 11 years of age for girls and 12 years for boys.

-

After discontinuation, monitor for the resumption of pubertal development and menstrual cycles in girls.

-

Mandatory Visualizations

Experimental Workflow: Clinical Trial of this compound in CPP

The following diagram outlines a typical workflow for a clinical trial investigating the efficacy and safety of this compound in children with CPP.

Long-Term Outcomes and Safety Profile

Long-term studies of GnRH agonist treatment for CPP have generally shown favorable outcomes. Treatment with agents like this compound has been associated with an increase in final adult height compared to no treatment, particularly in children who start therapy at a younger age.[5] Following the discontinuation of therapy, the HPG axis reactivates, and puberty resumes its normal course.

The safety profile of this compound is well-established. The most common side effects are related to the induced hypoestrogenic state and can include hot flashes, headaches, and emotional lability.[6] During the initial "flare" phase of treatment, a transient increase in pubertal signs, such as vaginal bleeding in girls, may occur.[4][6] Local irritation of the nasal mucosa can also be experienced due to the intranasal administration route. A decrease in bone mineral density has been reported during treatment, but this effect is generally considered reversible after therapy is discontinued.

Conclusion

This compound is a well-established and effective treatment for central precocious puberty. Its mechanism of action, involving the downregulation of pituitary GnRH receptors, leads to a profound and reversible suppression of the HPG axis. This results in the halting of premature pubertal development and an improvement in predicted adult height. The administration and monitoring of this compound therapy require standardized experimental protocols, including the GnRH stimulation test for diagnosis and regular clinical, hormonal, and radiological assessments to ensure efficacy and safety. Further research with long-term follow-up will continue to refine the optimal use of this compound and other GnRH agonists in the management of this condition.

References

- 1. Treatment of central precocious puberty with an intranasal analogue of GnRH (Buserelin) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pituitary-ovarian responses to this compound testing in the polycystic ovary syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ovarian steroidogenic responses to gonadotropin-releasing hormone agonist testing with this compound in hirsute women with adrenal responses to adrenocorticotropin suggestive of 3 beta-hydroxy-delta 5-steroid dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gonadotropin releasing hormone agonist (this compound) test to differentiate gonadotropin deficiency from constitutionally delayed puberty in teen-age boys--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Precocious Puberty and Normal Variant Puberty: Definition, etiology, diagnosis and current management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of Nafarelin on Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of Nafarelin, a potent gonadotropin-releasing hormone (GnRH) agonist, on the complex process of steroidogenesis. By elucidating its mechanism of action, detailing its effects on key steroid hormones, and providing comprehensive experimental protocols, this document serves as a critical resource for professionals in the fields of reproductive endocrinology, pharmacology, and drug development.

Executive Summary

This compound is a synthetic decapeptide analogue of GnRH that acts as a powerful modulator of the hypothalamic-pituitary-gonadal (HPG) axis. Its clinical utility in treating hormone-dependent conditions such as endometriosis, central precocious puberty, and uterine fibroids stems from its ability to induce a state of reversible hypogonadotropic hypogonadism. This guide provides a detailed examination of the biphasic effects of this compound on steroidogenesis: an initial, transient stimulation followed by a profound and sustained suppression of gonadal steroid hormone production. This is achieved through the downregulation of GnRH receptors in the pituitary gland, leading to decreased secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The subsequent reduction in testosterone, estrogen, and progesterone levels forms the basis of its therapeutic efficacy. This document presents quantitative data on these hormonal changes, detailed experimental methodologies for their study, and visual representations of the underlying biological pathways and experimental workflows.

Mechanism of Action: A Biphasic Effect on the HPG Axis

This compound's primary mechanism of action is as a super-agonist at the GnRH receptors on pituitary gonadotropes.[1][2] This interaction, however, leads to a paradoxical suppression of the reproductive axis over time due to the continuous, non-pulsatile stimulation it provides, in contrast to the natural, pulsatile release of endogenous GnRH.[3]

Initial Stimulatory Phase (Flare-up): Upon initial administration, this compound mimics endogenous GnRH, leading to a transient increase in the secretion of LH and FSH from the anterior pituitary.[1][4] This surge in gonadotropins stimulates the gonads (testes in males, ovaries in females) to increase the synthesis and secretion of sex steroids, including testosterone and estradiol.[2] This "flare effect" is a characteristic feature of GnRH agonist therapy.[3]

Sustained Suppressive Phase (Downregulation): With continuous administration, this compound leads to the persistent occupation and subsequent downregulation and desensitization of GnRH receptors on the pituitary gonadotropes.[1][3] This results in a profound and sustained decrease in LH and FSH secretion.[2] The reduction in gonadotropin support to the gonads leads to a significant decrease in the production of testosterone, estradiol, and progesterone, effectively inducing a state of medical castration.[1][2] This hypoestrogenic or hypoandrogenic state is the therapeutic goal in the treatment of hormone-dependent disorders.[5] This effect is reversible upon discontinuation of the drug.[1]

Signaling Pathway of this compound's Action

The following diagram illustrates the signaling cascade initiated by this compound at the pituitary gonadotrope, leading to the initial stimulation and subsequent downregulation of gonadotropin release.

Quantitative Impact on Steroid Hormone Levels

The administration of this compound results in predictable and dose-dependent changes in circulating gonadotropin and steroid hormone levels. The following tables summarize quantitative data from various clinical studies.

Table 1: Effect of this compound on Gonadotropin and Sex Steroid Levels in Males

| Parameter | Baseline (Mean ± SD) | After 24h (Single Dose) (Mean ± SD) | After 4 Weeks (Continuous Dosing) | Reference |

| LH (IU/L) | Varies by pubertal stage | Peak at 1-4 hours, then decline | Significantly suppressed | [6] |

| FSH (IU/L) | Varies by pubertal stage | Initial rise, then decline | Significantly suppressed | [6] |

| Testosterone (nmol/L) | 1.2 ± 0.5 (prepubertal) | 18.8 ± 5.4 (midpubertal) | Castrate levels | [6] |

| Estradiol (pmol/L) | 5.5 ± 1.1 (prepubertal) | 83.9 ± 47.5 (midpubertal) | Prepubertal levels | [6] |

Table 2: Effect of this compound on Gonadotropin and Sex Steroid Levels in Females (Endometriosis)

| Parameter | Baseline | After 1-4 Weeks | After 6 Months | Reference |

| LH (IU/L) | Normal cyclic levels | Suppressed | Substantially suppressed | [7][8] |

| FSH (IU/L) | Normal cyclic levels | Suppressed | Slightly suppressed | [7][8] |

| Estradiol (pg/mL) | Normal cyclic levels | < 30 (menopausal levels) | Maintained at menopausal levels | [8] |

| Progesterone (ng/mL) | Normal cyclic levels | Suppressed (anovulatory) | Suppressed | [9] |

| Testosterone (ng/dL) | Normal cyclic levels | Slightly decreased | Decreased | [7] |

Table 3: Dose-Dependent Effects of this compound on Estradiol and Ovulation in Women

| Daily Dose | Mean Estradiol (pg/mL) after 1 month | Ovulation Inhibition | Reference |

| 125 µg | ~70 | Inconsistent | [9] |

| 250 µg | ~25 | Reliable | [9] |

| 1000 µg | ~25 | Reliable | [9] |

Table 4: this compound Binding Affinity

| Ligand | Receptor | Ki (nM) | Reference |

| This compound | Human GnRH Receptor | 0.06 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the impact of this compound on steroidogenesis.

In Vitro Steroidogenesis Assay Using H295R Cells

The human H295R adrenocortical carcinoma cell line is a valuable in vitro model as it expresses all the key enzymes required for steroidogenesis.[3][10]

Objective: To determine the effect of this compound on the production of testosterone and estradiol in H295R cells.

Materials:

-

H295R cells (ATCC® CRL-2128™)

-

Complete growth medium (e.g., DMEM/F12 supplemented with serum and growth factors)

-

Serum-free medium for exposure

-

This compound acetate

-

Positive controls (e.g., Forskolin to induce steroidogenesis)

-

Solvent control (e.g., DMSO)

-

24-well or 96-well cell culture plates

-

ELISA or RIA kits for testosterone and estradiol quantification

-

Cell viability assay kit (e.g., MTT)

Procedure:

-

Cell Culture and Seeding: Culture H295R cells according to standard protocols. Seed the cells into 24-well or 96-well plates at a predetermined density and allow them to acclimate for 24 hours.[3]

-

Exposure: Wash the cells with serum-free medium. Then, expose the cells to various concentrations of this compound (prepared in serum-free medium) for 48 hours. Include positive and solvent controls in at least triplicate.[5]

-

Sample Collection: After the 48-hour incubation, collect the cell culture medium from each well for hormone analysis and store at -80°C.[5]

-

Hormone Quantification: Measure the concentrations of testosterone and estradiol in the collected medium using commercially available ELISA or RIA kits, following the manufacturer's instructions.[3]

-

Cell Viability Assay: Assess cell viability in the remaining cells using an MTT assay or similar method to ensure that the observed effects on hormone production are not due to cytotoxicity.[5]

-

Data Analysis: Normalize hormone concentrations to cell viability and compare the results from this compound-treated wells to the solvent control.

Primary Leydig Cell Culture and Testosterone Production Assay

Objective: To assess the direct effect of this compound on testosterone production in primary Leydig cells.

Materials:

-

Adult male rats or mice

-

Collagenase type IV

-

Percoll gradient solutions

-

Culture medium (e.g., DMEM/F12 with supplements)

-

This compound acetate

-

hCG or LH for stimulation

-

Testosterone RIA or ELISA kit

Procedure:

-

Leydig Cell Isolation: Isolate Leydig cells from rodent testes by enzymatic digestion with collagenase, followed by purification on a Percoll density gradient.[11]

-

Cell Culture: Culture the purified Leydig cells in a suitable medium. Allow the cells to adhere and stabilize for 24-48 hours.[11]

-

Treatment: Treat the Leydig cells with different concentrations of this compound, with or without a stimulating agent like hCG or LH, for a specified period (e.g., 24 hours).

-

Sample Collection: Collect the culture supernatant for testosterone measurement.

-

Testosterone Quantification: Measure testosterone levels in the supernatant using a specific RIA or ELISA kit.[11]

Primary Granulosa Cell Culture and Estradiol Production Assay

Objective: To evaluate the effect of this compound on estradiol synthesis in primary granulosa cells.

Materials:

-

Ovaries from an appropriate animal model (e.g., porcine, bovine)

-

Syringes and needles for follicle aspiration

-

Culture medium (e.g., DMEM/F12 with serum and antibiotics)

-

This compound acetate

-

FSH for stimulation

-

Androstenedione (as a substrate for aromatase)

-

Estradiol RIA or ELISA kit

Procedure:

-

Granulosa Cell Isolation: Aspirate granulosa cells from ovarian follicles of appropriate size.[12]

-

Cell Culture: Wash and culture the isolated granulosa cells in a suitable medium.[12]

-

Treatment: After allowing the cells to attach, treat them with this compound in the presence of FSH and androstenedione for a defined period (e.g., 48 hours).

-

Sample Collection: Collect the culture medium for estradiol analysis.

-

Estradiol Quantification: Determine the concentration of estradiol in the medium using a specific RIA or ELISA.

Quantification of Hormone Levels by Radioimmunoassay (RIA)

RIA is a highly sensitive method for quantifying hormone levels in biological samples.[2]

Principle: The assay is based on the competition between a radiolabeled hormone (tracer) and the unlabeled hormone in the sample for a limited number of specific antibody binding sites. The amount of radioactivity bound to the antibody is inversely proportional to the concentration of the unlabeled hormone in the sample.[13]

General Procedure:

-

Reagent Preparation: Prepare standards with known hormone concentrations, the radiolabeled hormone tracer, and the specific antibody.

-

Assay Setup: In assay tubes, combine the sample or standard, the radiolabeled tracer, and the antibody.

-

Incubation: Incubate the mixture to allow the competitive binding to reach equilibrium.

-

Separation: Separate the antibody-bound hormone from the free hormone (e.g., by precipitation with a second antibody).

-

Counting: Measure the radioactivity in the bound fraction using a gamma counter.

-

Data Analysis: Construct a standard curve by plotting the radioactivity of the standards against their concentrations. Determine the hormone concentration in the samples by interpolating their radioactivity readings from the standard curve.[13]

Conclusion

This compound exerts a powerful and biphasic influence on steroidogenesis, a process that is fundamental to its therapeutic applications. The initial stimulatory phase is followed by a profound and sustained suppression of gonadal steroid production, driven by the downregulation of pituitary GnRH receptors. The quantitative data and experimental protocols presented in this guide provide a comprehensive framework for researchers and drug development professionals to further investigate the intricate effects of this compound and other GnRH analogues on the endocrine system. A thorough understanding of these mechanisms is paramount for the optimization of existing therapies and the development of novel treatments for hormone-dependent pathologies.

References

- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medicallabnotes.com [medicallabnotes.com]

- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 4. A Tissue Culture Model of Estrogen-producing Primary Bovine Granulosa Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Primary culture of purified Leydig cells isolated from adult rat testes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of action of gonadotropin-releasing hormone-stimulated Leydig cell steroidogenesis. I. The stimulatory effect is calcium dependent and not mediated by cyclic nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. worthe-it.co.za [worthe-it.co.za]

- 9. Acute hormonal responses to the gonadotropin releasing hormone agonist leuprolide: dose-response studies and comparison to this compound--a clinical research center study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. Isolation of Primary Leydig Cells from Murine Testis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | MicroRNA-574 Impacts Granulosa Cell Estradiol Production via Targeting TIMP3 and ERK1/2 Signaling Pathway [frontiersin.org]

- 13. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

Preclinical Profile of Nafarelin: An In-depth Technical Guide for Researchers

An overview of the non-clinical evaluation of the potent gonadotropin-releasing hormone (GnRH) agonist, Nafarelin, in various animal models, detailing its pharmacodynamic efficacy, pharmacokinetic properties, and toxicological profile. This guide is intended for researchers, scientists, and drug development professionals.

This compound, a synthetic decapeptide analog of gonadotropin-releasing hormone (GnRH), has been extensively studied in preclinical animal models to elucidate its therapeutic potential for a range of hormone-dependent conditions. By acting as a potent agonist at the GnRH receptor, continuous administration of this compound leads to pituitary desensitization and a subsequent profound, yet reversible, suppression of gonadotropin secretion and gonadal steroidogenesis. This mechanism of action forms the basis of its clinical utility in endometriosis, uterine fibroids, and central precocious puberty. This technical guide provides a comprehensive summary of the key preclinical findings, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacodynamic Efficacy

This compound's ability to suppress the hypothalamic-pituitary-gonadal axis has been demonstrated in various animal models, showing significant efficacy in hormone-dependent disease models.

Endometriosis

The rat model of surgically induced endometriosis is a cornerstone for evaluating potential therapeutics for this condition. In these studies, endometrial tissue is autotransplanted to ectopic sites within the peritoneal cavity, where it forms lesions that mimic human endometriosis.